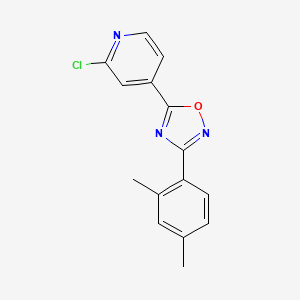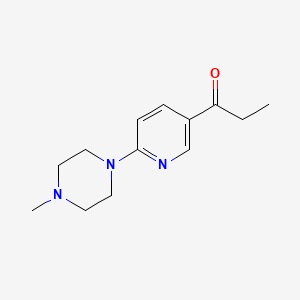
4-((2-Fluorophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Fluorofenoxi)metil)tetrahidro-2H-piran-4-carbonitrilo es un compuesto orgánico con la fórmula molecular C13H14FNO2. Este compuesto presenta un anillo de tetrahidropirano, un grupo fluorofenoxi y un grupo carbonitrilo, lo que lo convierte en una estructura única en el ámbito de la química orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-((2-Fluorofenoxi)metil)tetrahidro-2H-piran-4-carbonitrilo generalmente implica la reacción de 2-fluorofenol con tetrahidro-2H-piran-4-carbonitrilo bajo condiciones específicas. Un método común incluye el uso de una base como el carbonato de potasio en un solvente aprótico polar como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar reactores de flujo continuo para garantizar la calidad y el rendimiento constantes. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia del proceso .
Análisis De Reacciones Químicas
Tipos de reacciones
4-((2-Fluorofenoxi)metil)tetrahidro-2H-piran-4-carbonitrilo experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente las que involucran al grupo fluorofenoxi.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en tetrahidrofurano (THF).
Sustitución: Hidruro de sodio en DMF.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
4-((2-Fluorofenoxi)metil)tetrahidro-2H-piran-4-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco debido a su estructura y reactividad únicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-((2-Fluorofenoxi)metil)tetrahidro-2H-piran-4-carbonitrilo involucra su interacción con objetivos moleculares específicos. El grupo fluorofenoxi puede participar en enlaces de hidrógeno e interacciones hidrofóbicas, mientras que el grupo carbonitrilo puede participar en reacciones de adición nucleofílica. Estas interacciones pueden modular varias vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares
Tetrahidropirano: Un análogo más simple sin los grupos fluorofenoxi y carbonitrilo.
4-Cianotetrahidropirano: Estructura similar pero carece del grupo fluorofenoxi.
Unicidad
4-((2-Fluorofenoxi)metil)tetrahidro-2H-piran-4-carbonitrilo es único debido a la presencia de ambos grupos fluorofenoxi y carbonitrilo, que confieren propiedades químicas y biológicas distintas en comparación con sus análogos .
Propiedades
Fórmula molecular |
C13H14FNO2 |
|---|---|
Peso molecular |
235.25 g/mol |
Nombre IUPAC |
4-[(2-fluorophenoxy)methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C13H14FNO2/c14-11-3-1-2-4-12(11)17-10-13(9-15)5-7-16-8-6-13/h1-4H,5-8,10H2 |
Clave InChI |
XBMODGOGBJRQSQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(COC2=CC=CC=C2F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




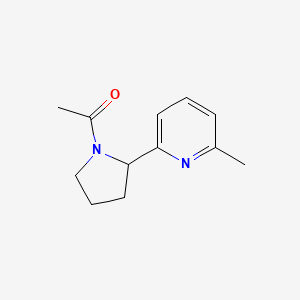
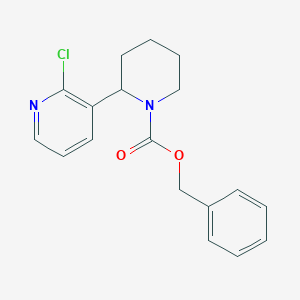
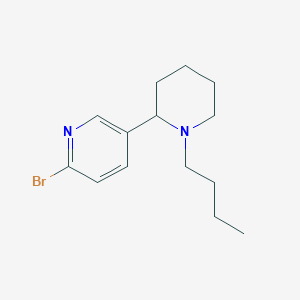
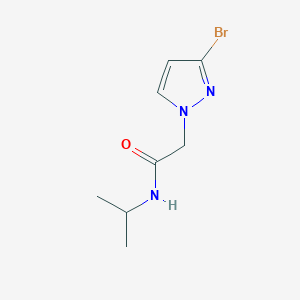
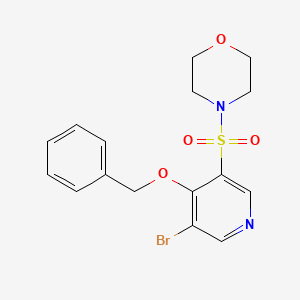
![Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11800517.png)
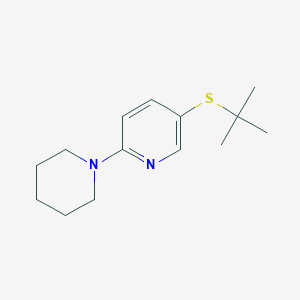
![4-(3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-yl)morpholine](/img/structure/B11800521.png)
![2-amino-N-ethyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11800525.png)
